Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the empirical formula C10H18BrNO2 and a molecular weight of 264.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that tert-butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a bromomethyl group and a carboxylate group. The carboxylate group is further connected to a tert-butyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.16 and an empirical formula of C10H18BrNO2 . Further properties such as boiling point, density, and refractive index were not found in the search results.Scientific Research Applications
Organic Synthesis and Modification
Organic synthesis often employs tert-butyl carboxylate derivatives as intermediates or protective groups due to their stability and ease of removal. For example, the synthesis of heterocyclic β-amino acids demonstrates the utility of tert-butyl acrylate in forming β-amino-5-pyrimidinepropanoic ester, showcasing the role of similar tert-butyl compounds in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). This suggests that Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could serve as a valuable intermediate in synthesizing complex organic molecules, potentially aiding in the development of pharmaceuticals or bioactive compounds.
Photocatalysis and Environmental Applications
The degradation of environmental pollutants via photocatalysis is a critical area of research. Studies on the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions demonstrate the potential for similar tert-butyl derivatives to participate in environmental remediation processes. The study shows that tert-butyl alcohol, acting as a hydroxyl radical scavenger, can influence the rate of photocatalytic degradation (Xu, Cai, & O’Shea, 2007). This suggests that this compound could find applications in developing novel photocatalytic systems for environmental cleanup.
Protective Groups in Synthesis
The protection of hydroxyl groups as tert-butyldimethylsilyl derivatives highlights the significance of tert-butyl groups in synthetic chemistry. These protective groups are stable under various conditions, yet can be removed selectively, facilitating the synthesis of complex molecules (Corey & Venkateswarlu, 1972). This compound could serve a similar purpose, offering a stable yet removable protective group for sensitive functional groups in synthetic routes.
Fluorous Synthesis
Fluorinated analogues of tert-butyl alcohol have been evaluated as protecting groups in fluorous synthesis, indicating the utility of tert-butyl derivatives in facilitating separation processes in organic synthesis (Pardo, Cobas, Guitián, & Castedo, 2001). Given the structural similarity, this compound could potentially be utilized in the development of fluorous phase transfer catalysts or as a fluorous protecting group, enhancing the efficiency of synthetic methodologies.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJBRJVTCCMRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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